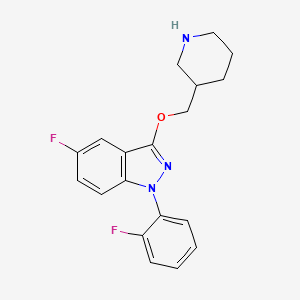![molecular formula C41H65F5O4S2 B13852302 7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Mixture of Diastereomers)](/img/structure/B13852302.png)
7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol is a synthetic compound that belongs to the class of estrane steroids. This compound is a derivative of estradiol, a naturally occurring estrogen hormone. The compound is characterized by the presence of a pentafluoropentyl group and sulfinyl linkages, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol involves multiple steps One common synthetic route starts with the functionalization of estradiol at the 7α-positionThe reaction conditions typically involve the use of strong bases and oxidizing agents to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to isolate the desired diastereomers .
Chemical Reactions Analysis
Types of Reactions
7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol undergoes various chemical reactions, including:
Oxidation: The sulfinyl groups can be further oxidized to sulfonyl groups.
Reduction: The compound can undergo reduction reactions to convert sulfinyl groups to sulfides.
Substitution: The pentafluoropentyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl groups results in the formation of sulfonyl derivatives, while reduction leads to sulfide derivatives .
Scientific Research Applications
7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol has several scientific research applications:
Mechanism of Action
The compound exerts its effects by binding to estrogen receptors and destabilizing them. This leads to the degradation of the receptors through the cell’s normal protein degradation pathways. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), and the pathways involved include the ubiquitin-proteasome pathway .
Comparison with Similar Compounds
Similar Compounds
Fulvestrant: Another synthetic estrane steroid with similar antiestrogenic properties.
Estradiol derivatives: Compounds with modifications at various positions on the estradiol molecule.
Uniqueness
7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol is unique due to the presence of the pentafluoropentyl group and the sulfinyl linkages, which enhance its stability and biological activity compared to other estradiol derivatives .
Properties
Molecular Formula |
C41H65F5O4S2 |
|---|---|
Molecular Weight |
781.1 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-7-[9-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C41H65F5O4S2/c1-39-24-22-35-34-19-18-33(47)30-32(34)29-31(38(35)36(39)20-21-37(39)48)17-12-8-4-2-5-9-13-25-51(49)26-14-10-6-3-7-11-15-27-52(50)28-16-23-40(42,43)41(44,45)46/h18-19,30-31,35-38,47-48H,2-17,20-29H2,1H3/t31?,35-,36+,37+,38-,39+,51?,52?/m1/s1 |
InChI Key |
LIYGRWMJKJPHDO-OJKKUXCPSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone](/img/structure/B13852226.png)
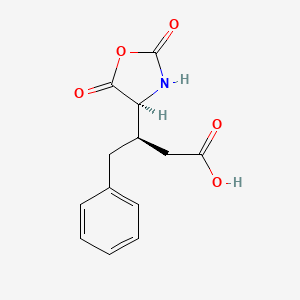
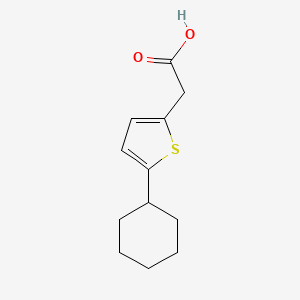
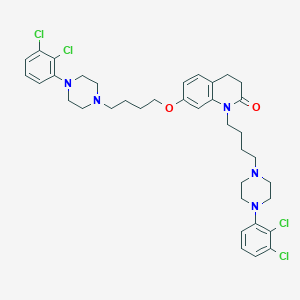

![(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole](/img/structure/B13852251.png)
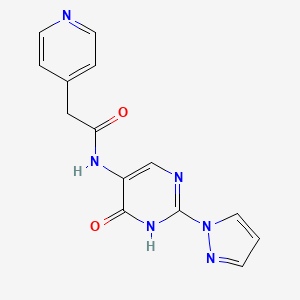
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)
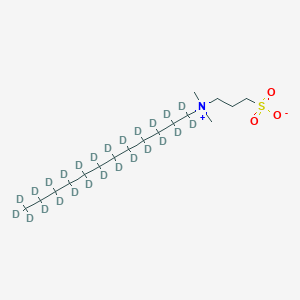

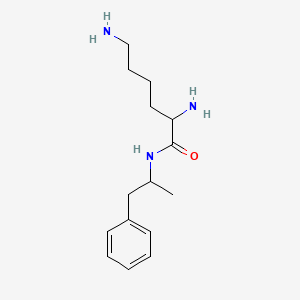

![4-[2-(7,8-Dihydro-7-oxo-5(6H)-pteridinyl)propyl]-2,6-piperazinedione](/img/structure/B13852293.png)
